

# In-Depth Technical Guide to Lapatinib (CAS No. 231277-92-2)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *DMT-2'0-Methyl-rC(tac)*  
*Phosphoramidite*

Cat. No.: *B8092469*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Core Chemical Information

Lapatinib, identified by the CAS number 231277-92-2, is a potent, orally active small-molecule inhibitor of the intracellular tyrosine kinase domains of two key receptors implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR or ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2)[1][2][3]. Marketed under trade names such as Tykerb® and Tyverb®, it is a crucial therapeutic agent in the treatment of solid tumors, most notably HER2-positive breast cancer[4].

| Property          | Value                                                                                                                 |
|-------------------|-----------------------------------------------------------------------------------------------------------------------|
| CAS Number        | 231277-92-2                                                                                                           |
| Molecular Formula | C <sub>29</sub> H <sub>26</sub> ClFN <sub>4</sub> O <sub>4</sub> S                                                    |
| Molecular Weight  | 581.06 g/mol                                                                                                          |
| IUPAC Name        | N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine |
| Synonyms          | GW572016, Tykerb®, Tyverb®                                                                                            |
| Physical Form     | Solid                                                                                                                 |
| Purity            | ≥98%                                                                                                                  |

## Mechanism of Action and Signaling Pathways

Lapatinib functions as a dual tyrosine kinase inhibitor, reversibly blocking the ATP-binding sites of both EGFR and HER2. This inhibition prevents the autophosphorylation and subsequent activation of these receptors, thereby disrupting downstream signaling cascades that are critical for cell proliferation, survival, and differentiation<sup>[1][2][5]</sup>. The primary signaling pathways affected are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways<sup>[5][6][7][8]</sup>.

By targeting both EGFR and HER2, lapatinib offers a comprehensive blockade of HER-family signaling. This dual inhibition is particularly effective in HER2-overexpressing tumors and can circumvent resistance mechanisms that may arise from the continued signaling of EGFR.

Below is a diagram illustrating the signaling pathways inhibited by Lapatinib.



[Click to download full resolution via product page](#)

Lapatinib's inhibition of EGFR/HER2 signaling pathways.

## Pharmacology and Pharmacokinetics

Lapatinib's pharmacological activity is characterized by its potent inhibition of EGFR and HER2. Its pharmacokinetic profile is marked by variable oral absorption, extensive metabolism, and primarily fecal excretion.

### Preclinical Pharmacology

| Target       | Assay                  | IC <sub>50</sub> | Reference |
|--------------|------------------------|------------------|-----------|
| EGFR (ErbB1) | Cell-free kinase assay | 3 nM - 10.8 nM   | [1][2][3] |
| HER2 (ErbB2) | Cell-free kinase assay | 9.2 nM - 13 nM   | [1][2][3] |
| HER4 (ErbB4) | Cell-free kinase assay | 347 nM           | [1]       |

### Clinical Pharmacokinetics

| Parameter                        | Value                                               | Notes                                                  | Reference |
|----------------------------------|-----------------------------------------------------|--------------------------------------------------------|-----------|
| Bioavailability                  | Variable and incomplete                             | Increased with food                                    | [9][10]   |
| Time to Peak (T <sub>max</sub> ) | ~4 hours                                            | -                                                      |           |
| Protein Binding                  | >99%                                                | Primarily to albumin and $\alpha_1$ -acid glycoprotein | [10]      |
| Metabolism                       | Extensive                                           | Primarily by CYP3A4 and CYP3A5                         | [9]       |
| Elimination Half-life            | 14.2 hours (single dose), 24 hours (multiple doses) | -                                                      | [9]       |
| Excretion                        | Predominantly fecal (>90%)                          | <2% excreted in urine                                  |           |

## Metabolism and Drug Interactions

Lapatinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5, with minor contributions from CYP2C19 and CYP2C8[9]. This metabolic pathway is a key consideration for potential drug-drug interactions.

## Major Drug Interactions

| Interacting Drug Class                                           | Effect on Lapatinib                              | Mechanism                          |
|------------------------------------------------------------------|--------------------------------------------------|------------------------------------|
| Strong CYP3A4 Inhibitors<br>(e.g., ketoconazole, clarithromycin) | Increased plasma concentrations                  | Inhibition of Lapatinib metabolism |
| Strong CYP3A4 Inducers (e.g., carbamazepine, dexamethasone)      | Decreased plasma concentrations                  | Induction of Lapatinib metabolism  |
| P-glycoprotein (P-gp) Substrates (e.g., digoxin)                 | Increased plasma concentrations of the substrate | Lapatinib is an inhibitor of P-gp  |
| QT-prolonging drugs                                              | Increased risk of QT prolongation                | Additive effect                    |

## Experimental Protocols

### In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of Lapatinib against EGFR and HER2.

Methodology:

- The intracellular kinase domains of EGFR and HER2 are purified from a baculovirus expression system.
- Kinase reactions are performed in 96-well plates in a reaction buffer containing  $MnCl_2$ , ATP, and a peptide substrate.
- Lapatinib is added in a series of dilutions.

- The reaction is initiated by the addition of the purified kinase domain and incubated at room temperature.
- The reaction is terminated, and the amount of phosphorylated peptide is quantified.
- IC<sub>50</sub> values are calculated from the dose-response curves[3].

## Preclinical In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of Lapatinib in a mouse xenograft model of HER2-positive breast cancer.

Methodology:

- BT474 human breast cancer cells are implanted into immunodeficient mice.
- Once tumors reach a specified volume (e.g., 200 mm<sup>3</sup>), mice are randomized into treatment and control groups.
- Lapatinib is administered orally at a specified dose and schedule (e.g., 100 mg/kg, twice daily).
- Tumor volume and body weight are measured regularly.
- At the end of the study, tumors are excised for further analysis (e.g., Western blotting for phosphorylated EGFR/HER2)[11][12].

## Clinical Trial Protocol: UK EPHOS-B (CRUK/08/002)

Objective: To assess the biological effects of perioperative Lapatinib and/or Trastuzumab in early-stage HER2-positive breast cancer.

Study Design: A phase II, open-label, randomized, multicenter trial conducted in two parts.

Part 1:

- Population: Women with newly diagnosed, operable HER2-positive breast cancer.
- Randomization:

- No preoperative treatment (control).
- Trastuzumab alone for 11 days before surgery.
- Lapatinib alone (1500 mg/day) for 11 days before surgery[13][14].
- Primary Endpoint: Change in Ki-67 expression (a marker of proliferation) and apoptosis in tumor tissue.

Part 2 (amended protocol):

- Randomization:
  - No preoperative treatment (control).
  - Trastuzumab alone for 11 days before surgery.
  - Lapatinib (1000 mg/day) plus Trastuzumab for 11 days before surgery[13].
- Primary Endpoint: Pathological complete response (pCR) and minimal residual disease (MRD).

Below is a diagram of a generalized experimental workflow for preclinical evaluation of Lapatinib.

[Click to download full resolution via product page](#)

Generalized experimental workflow for Lapatinib evaluation.

## Clinical Efficacy and Safety

Lapatinib is approved for the treatment of advanced or metastatic HER2-positive breast cancer, typically in combination with other agents like capecitabine or letrozole. Clinical trials have demonstrated its efficacy in improving progression-free survival in these patient populations.

The most common adverse effects associated with Lapatinib include diarrhea, rash, nausea, and fatigue. While generally well-tolerated, rare but serious side effects such as hepatotoxicity and cardiac dysfunction have been reported, necessitating careful patient monitoring.

## Conclusion

Lapatinib is a cornerstone in the targeted therapy of HER2-positive breast cancer. Its dual inhibitory mechanism against EGFR and HER2 provides a robust blockade of key oncogenic signaling pathways. A thorough understanding of its chemical properties, mechanism of action, pharmacokinetic profile, and potential for drug interactions is essential for its optimal use in research and clinical practice. Further investigation into resistance mechanisms and novel combination therapies will continue to define its role in oncology.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Lapatinib, EGFR and HER2 tyrosine kinase inhibitor (CAS 231277-92-2) | Abcam [abcam.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Lapatinib - CanMED: HCPCS [seer.cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]

- 7. Lapatinib antitumor effect is associated with PI3K and MAPK pathway: An analysis in human and canine prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Effects of Food on the Relative Bioavailability of Lapatinib in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. cancerresearchuk.org [cancerresearchuk.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to Lapatinib (CAS No. 231277-92-2)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8092469#cas-number-179486-26-1-chemical-information>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)